molecular formula C7H16O3Si B14303621 Trimethylsilyl 2-hydroxybutanoate CAS No. 113451-60-8

Trimethylsilyl 2-hydroxybutanoate

Cat. No.: B14303621
CAS No.: 113451-60-8
M. Wt: 176.28 g/mol
InChI Key: LCBBPEAOLOUHBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trimethylsilyl 2-hydroxybutanoate is an organic compound characterized by the presence of a trimethylsilyl group attached to a 2-hydroxybutanoate moiety. This compound is notable for its utility in organic synthesis, particularly as a protecting group for alcohols and carboxylic acids due to its chemical inertness and large molecular volume .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Trimethylsilyl 2-hydroxybutanoate typically involves the reaction of 2-hydroxybutanoic acid with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction proceeds via the formation of a silyl ether, which protects the hydroxyl group from further reactions .

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but is optimized for larger yields and efficiency. The reaction is conducted under controlled temperatures and pressures to ensure maximum conversion and purity of the product .

Chemical Reactions Analysis

Types of Reactions: Trimethylsilyl 2-hydroxybutanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various alcohols, ketones, and substituted derivatives depending on the reaction conditions and reagents used .

Scientific Research Applications

Trimethylsilyl 2-hydroxybutanoate finds extensive applications in scientific research:

Mechanism of Action

The mechanism of action of Trimethylsilyl 2-hydroxybutanoate involves the formation of a stable silyl ether, which protects the hydroxyl group from nucleophilic attacks. The trimethylsilyl group can be selectively removed under mild conditions, allowing for the controlled release of the protected functional group. This selective protection and deprotection mechanism is crucial in multi-step organic syntheses .

Comparison with Similar Compounds

Properties

CAS No.

113451-60-8

Molecular Formula

C7H16O3Si

Molecular Weight

176.28 g/mol

IUPAC Name

trimethylsilyl 2-hydroxybutanoate

InChI

InChI=1S/C7H16O3Si/c1-5-6(8)7(9)10-11(2,3)4/h6,8H,5H2,1-4H3

InChI Key

LCBBPEAOLOUHBV-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)O[Si](C)(C)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.